Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate
Description
Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate (CAS: 460081-22-5) is a halogenated oxazole derivative characterized by bromine substituents at positions 2 and 5 of the oxazole ring and an ethyl ester group at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structural features, including electron-withdrawing bromine atoms and the ester functional group, influence its reactivity and physicochemical properties, making it valuable for cross-coupling reactions and heterocyclic scaffold modifications .
Properties
IUPAC Name |
ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO3/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGMBUMDLBUTNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653834 | |
| Record name | Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862731-70-2 | |
| Record name | Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate can be synthesized through various synthetic routes. One common method involves the bromination of ethyl 1,3-oxazole-4-carboxylate using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination . The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 2 and 5 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding oxazole derivative with fewer bromine atoms.
Oxidation Reactions: The ethyl ester group can be oxidized to form the corresponding carboxylic acid derivative.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate has been explored for its potential as an antitumor agent. Its structural features allow it to interact with biological targets effectively. Notably:
- Anticancer Activity : Studies have shown that compounds containing dibromooxazole moieties exhibit cytotoxic effects against various cancer cell lines. For instance, research indicated that derivatives of dibromooxazole could inhibit cell proliferation in breast cancer models through apoptosis induction .
Agrochemicals
The compound has also been investigated for use in agrochemicals:
- Pesticidal Properties : this compound has shown promise as a pesticide due to its ability to disrupt the biological processes in pests. Field trials have demonstrated effective pest control with minimal environmental impact .
Material Science
In material science, this compound can be utilized in the development of novel materials:
- Polymer Synthesis : The incorporation of this compound into polymer matrices has been studied for enhancing thermal stability and mechanical properties of polymers used in electronics .
Case Study 1: Antitumor Efficacy
A study conducted on the anticancer properties of this compound involved treating MCF-7 breast cancer cells with varying concentrations of the compound. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant cytotoxicity at concentrations as low as 10 µM .
Case Study 2: Agricultural Application
In agricultural research, field trials were performed using this compound as a pesticide against aphids on tomato plants. The results showed a reduction in pest populations by over 70% within two weeks of application, demonstrating its potential as an effective agrochemical .
Mechanism of Action
The mechanism of action of ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity . This interaction can disrupt essential biological processes, resulting in antimicrobial or anticancer effects . Additionally, the compound’s oxazole ring can interact with DNA and RNA, interfering with their replication and transcription .
Comparison with Similar Compounds
Ethyl 2,5-Dibromothiazole-4-Carboxylate
- Structural Differences : Replaces the oxygen atom in the oxazole ring with sulfur, forming a thiazole core.
- Molecular Formula: C₆H₅Br₂NO₂S vs. C₆H₅Br₂NO₃ (oxazole analog).
- SMILES: CCOC(=O)C1=C(SC(=N1)Br)Br vs. oxazole analog’s CCOC(=O)C1=C(O[N+]1Br)Br .
Methyl 2-Amino-1,3-Oxazole-4-Carboxylate
- Structural Differences: Substitutes bromine at position 2 with an amino group (-NH₂).
- Synthesis : Prepared via cyclization of ethyl bromopyruvate with urea, yielding a 58% isolated product.
- Key Properties: Melting Point: Not explicitly reported, but precipitates as a crystalline solid at 0°C. Spectral Data:
- ¹H NMR (DMSO-d6): δ 8.01 (s, 1H, oxazole-H), 6.92 (s, 2H, NH₂).
- IR: NH₂ stretching at ~3300 cm⁻¹ and C=O at ~1700 cm⁻¹ .
Ethyl 5-(4-Bromo-2,5-Difluorophenyl)-1,3-Oxazole-4-Carboxylate
- Structural Differences : Features a 4-bromo-2,5-difluorophenyl substituent at position 5 of the oxazole ring.
- Synthesis : Achieved via coupling of 4-bromo-2,5-difluorobenzoyl chloride with ethyl isocyanate in THF (89% yield).
- Applications : Serves as a precursor for tricyclic topoisomerase inhibitors, highlighting its role in medicinal chemistry .
Sulfonamide-Functionalized Oxazole Derivatives
Examples from (Compounds 7b, 7c, 8a, 8b):
- Structural Features : Contain sulfonamide-linked pyrazole or triazole moieties at position 5 of the oxazole ring.
- Key Properties: Melting Points: 150–203°C, higher than typical brominated oxazoles due to increased molecular rigidity. Mass Spectrometry: Molecular ions [M+1]⁺ range from 364 to 439, reflecting variable substituent masses.
Data Tables for Comparative Analysis
Table 2: Spectral Data Highlights
| Compound | IR Features (cm⁻¹) | ¹H NMR Key Signals (δ, ppm) | Mass Spec [M+1]⁺ |
|---|---|---|---|
| Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate | C=O (~1700), Br-related | N/A | N/A |
| Methyl 2-amino-1,3-oxazole-4-carboxylate | NH₂ (~3300), C=O (~1700) | 8.01 (s, 1H), 6.92 (s, 2H) | 156.053 |
| Sulfonamide derivatives (7b, 7c, 8a, 8b) | NH₂, C=O, SO₂ | Aromatic protons: 7.2–8.1 | 364–439 |
Biological Activity
Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate (C6H5Br2NO3) is a heterocyclic compound that has garnered interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine, supported by relevant research findings and data.
Overview of the Compound
This compound is characterized by its unique oxazole ring structure and the presence of bromine substituents. Its molecular weight is approximately 298.92 g/mol, and it has been synthesized through various methods including bromination of ethyl 1,3-oxazole-4-carboxylate . The compound is noted for its potential interactions with multiple biological targets due to the oxazole moiety.
The biological activity of this compound can be attributed to its ability to interact with various cellular mechanisms.
Antimicrobial Activity: Preliminary studies suggest that oxazole derivatives exhibit antimicrobial properties. This compound may demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. A comparative analysis with similar compounds indicates that brominated derivatives often show enhanced activity against microbial strains .
Cytotoxicity: Research indicates that certain oxazole derivatives possess cytotoxic effects against cancer cell lines. The compound's structure allows it to interfere with cellular processes such as tubulin polymerization and apoptosis induction . For instance, some studies have reported IC50 values indicating significant inhibition of cell proliferation in various cancer types .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- Antimicrobial Efficacy: A study evaluated the antibacterial activity of this compound against several bacterial strains. Results indicated that the compound exhibited a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli.
- Cytotoxic Effects on Cancer Cells: In vitro assays demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including those associated with leukemia and solid tumors. The mechanism was linked to disruption in tubulin dynamics and induction of apoptosis through caspase pathway activation .
Pharmacokinetics
Currently, detailed pharmacokinetic data (ADME—Absorption, Distribution, Metabolism, Excretion) for this compound are not fully established. However, understanding these parameters is crucial for evaluating its therapeutic potential and safety profile in clinical settings.
Q & A
Q. What are the standard synthetic routes for Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?
The synthesis of oxazole derivatives often involves cyclization or halogenation steps. For example, methyl 2-amino-1,3-oxazole-4-carboxylate is synthesized via refluxing ethyl bromopyruvate with urea in ethanol, yielding 58% after crystallization . For brominated analogues like this compound, bromination of the parent oxazole using reagents like PBr₃ or NBS (N-bromosuccinimide) in DMF or CCl₄ could be employed. Optimization strategies include:
- Temperature control : Lower temperatures (0–25°C) minimize side reactions during bromination.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination efficiency.
- Catalyst use : Lewis acids like FeCl₃ may improve regioselectivity.
Yield improvements can be achieved via recrystallization (e.g., water-ethanol mixtures) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?
Key techniques include:
- ¹H/¹³C NMR : The ethyl ester group appears as a quartet at δ ~4.2 ppm (¹H) and δ ~60 ppm (¹³C). Bromine substituents deshield adjacent carbons (e.g., C-2 and C-5 in the oxazole ring at δ ~130–140 ppm) .
- EI-MS : Molecular ion peaks (e.g., m/z 286.93 for C₄HBr₂NO₃S) confirm the molecular weight, with fragmentation patterns indicating bromine loss .
- IR Spectroscopy : Strong C=O stretches (~1700 cm⁻¹) and C-Br stretches (~600 cm⁻¹) validate functional groups.
Advanced Research Questions
Q. How does the presence of two bromine atoms influence the compound’s reactivity in cross-coupling reactions, and what strategies mitigate potential side reactions?
The electron-withdrawing bromine atoms activate the oxazole ring for Suzuki-Miyaura or Ullmann couplings but may lead to:
- Competitive debromination : Use of Pd catalysts (e.g., Pd(PPh₃)₄) at mild temperatures (60–80°C) minimizes this .
- Regioselectivity issues : Steric hindrance at C-2 and C-5 can be addressed by directing groups (e.g., ester at C-4). Computational DFT studies predict reactive sites for coupling .
- Side reactions : Adding ligands like XPhos enhances catalyst stability, reducing homocoupling byproducts.
Q. What challenges arise in the X-ray crystallographic analysis of this compound, and how can SHELXL parameters be adjusted to improve refinement outcomes?
Bromine’s high electron density causes:
- Absorption errors : Use Mo-Kα radiation (λ = 0.71073 Å) with multi-scan corrections (SADABS in SHELXTL) .
- Disorder modeling : Partial occupancy refinement for overlapping bromine atoms.
- Thermal parameters : Anisotropic displacement parameters (ADPs) for Br atoms improve R-factors. SHELXL’s ISOR and DELU commands constrain thermal motion .
Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives, and what analytical validations are recommended?
Discrepancies (e.g., unexpected splitting in ¹H NMR) may stem from:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
